N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide
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Overview
Description
N’-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide is a complex organic compound with a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclic ring system with a nitrogen atom and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The nitrogen atom in the bicyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted bicyclic compounds.
Scientific Research Applications
N’-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N’-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboximidamide groups play crucial roles in binding to target molecules, facilitating various biochemical reactions. The bicyclic structure provides stability and specificity in these interactions, making it an effective compound for various applications .
Comparison with Similar Compounds
Similar Compounds
1-azabicyclo[2.2.2]octane: A structurally similar compound with a bicyclic ring system but lacking the hydroxy and carboximidamide groups.
2-azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure and functional groups
Uniqueness
N’-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide is unique due to its specific functional groups and bicyclic structure, which provide distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile and valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide |
InChI |
InChI=1S/C8H15N3O/c9-8(10-12)7-5-11-3-1-6(7)2-4-11/h6-7,12H,1-5H2,(H2,9,10) |
InChI Key |
QEFKGCLVACFUSZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN2CCC1C(C2)/C(=N/O)/N |
Canonical SMILES |
C1CN2CCC1C(C2)C(=NO)N |
Origin of Product |
United States |
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